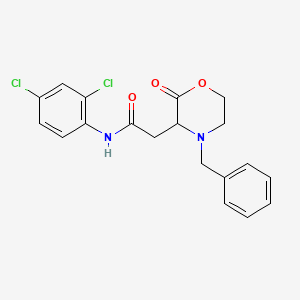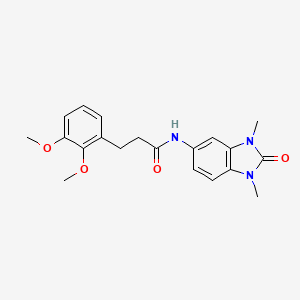![molecular formula C21H19N5O3 B11467099 2,4,8-triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11467099.png)
2,4,8-triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8-Triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure combining a chromeno[2,3-b]pyridine core with multiple amino groups and a dimethoxyphenyl substituent, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method allows for the efficient construction of the heterocyclic core with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Catalysts such as potassium carbonate (K2CO3) are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,8-Triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,8-triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: Known for its anticancer properties.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with potential monoamine oxidase inhibitory activity.
Uniqueness
2,4,8-Triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile stands out due to its unique combination of a chromeno[2,3-b]pyridine core and multiple functional groups, which confer a wide range of biological activities and synthetic versatility .
Properties
Molecular Formula |
C21H19N5O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2,4,8-triamino-5-(3,4-dimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N5O3/c1-27-14-6-3-10(7-16(14)28-2)17-12-5-4-11(23)8-15(12)29-21-18(17)19(24)13(9-22)20(25)26-21/h3-8,17H,23H2,1-2H3,(H4,24,25,26) |
InChI Key |
TYIPNWNFDYQYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC4=C2C(=C(C(=N4)N)C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11467017.png)
![5-[(4-chlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11467020.png)
![N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11467027.png)

![3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467041.png)
![2-Methoxyethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467050.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11467059.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B11467066.png)
![8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11467067.png)
![3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)

![2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11467078.png)
![1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11467083.png)
![(1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine](/img/structure/B11467084.png)
